Clinical Efficacy in Oral Mucositis: Dusquetide Phase 2 Dose-Response versus Placebo and Indirect Comparison with Apremilast
In a Phase 2 randomized, double-blind, placebo-controlled study (N=111 head and neck cancer patients receiving chemoradiation), Dusquetide (SGX942) at 1.5 mg/kg IV demonstrated a 50% reduction in median duration of severe oral mucositis (SOM, WHO Grade ≥3) across all patients, and a 67% reduction in patients receiving the most aggressive cisplatin-based chemoradiation [1]. In a separate comparative analysis, Dusquetide showed mean oral ulcer healing time of 6.1 days versus 6.3 days for apremilast, with no statistically significant difference between the two agents [2].
| Evidence Dimension | Reduction in median duration of severe oral mucositis (WHO Grade ≥3) |
|---|---|
| Target Compound Data | 50% reduction (all patients); 67% reduction (aggressive CRT subgroup) at 1.5 mg/kg IV |
| Comparator Or Baseline | Placebo (0% reduction by definition) |
| Quantified Difference | Absolute reduction of 50 percentage points (all patients) and 67 percentage points (aggressive CRT subgroup) |
| Conditions | Phase 2 double-blind RCT; 111 HNC patients receiving concomitant chemoradiation; WHO oral mucositis grading scale |
Why This Matters
This represents the only Phase 2/3 clinical validation dataset for an IDR-class compound in oral mucositis, establishing a quantitative efficacy benchmark that no other IDR peptide has achieved.
- [1] Soligenix Inc. Phase 2 Clinical Trial Results: SGX942 Reduced Median Duration of Severe Oral Mucositis by 50% in All Patients and 67% in Aggressive CRT Subgroup. Corporate Press Release, December 16, 2015. View Source
- [2] Comparative analysis: Dusquetide vs. Apremilast in oral ulcer healing. EsteticNews, August 2025. View Source
